1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine

Lipophilicity Chromatographic retention ADME prediction

1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine, formally named [4-(3-methylphenyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone, is a synthetic small molecule (C₁₇H₂₄N₂O, MW 272.39 g/mol). It belongs to the 4-arylpiperidine-4-carboxamide class, featuring a piperidine ring with a 4-(m-tolyl) substituent and a pyrrolidine amide side chain.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
CAS No. 83863-46-1
Cat. No. B12664096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine
CAS83863-46-1
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCNCC2)C(=O)N3CCCC3
InChIInChI=1S/C17H24N2O/c1-14-5-4-6-15(13-14)17(7-9-18-10-8-17)16(20)19-11-2-3-12-19/h4-6,13,18H,2-3,7-12H2,1H3
InChIKeyIXSJBJNKASGMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine (CAS 83863-46-1): Chemical Identity and Baseline for Procurement


1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine, formally named [4-(3-methylphenyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone, is a synthetic small molecule (C₁₇H₂₄N₂O, MW 272.39 g/mol) [1]. It belongs to the 4-arylpiperidine-4-carboxamide class, featuring a piperidine ring with a 4-(m-tolyl) substituent and a pyrrolidine amide side chain [2]. The compound has a calculated logP of 2.40, density of 1.096 g/cm³, and boiling point of 444.4°C at 760 mmHg . It is primarily listed by chemical vendors as a research intermediate or building block, with an EINECS number 281-109-2 and InChI Key IXSJBJNKASGMLL-UHFFFAOYSA-N [3].

Why Generic Substitution of 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine Fails: The Critical Role of Aryl Substitution and Amide Architecture


Within the 4-arylpiperidine-4-carboxamide family, seemingly minor structural variations produce divergent physicochemical properties that directly affect synthetic utility, chromatographic behavior, and downstream biological compatibility. The m-tolyl group in 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine confers a specific steric and electronic profile — quantified by a computed logP of 2.40 — that differs measurably from the para-methyl analog (which would display altered dipole moment and potentially different logP) . The pyrrolidine amide ring size (5-membered) versus piperidine (6-membered) further modulates hydrogen-bond acceptor strength and conformational flexibility, parameters that are decisive in receptor binding pocket complementarity. Substituting any close analog without verifying these properties risks irreproducible synthesis outcomes and invalid structure–activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence for 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine (CAS 83863-46-1)


LogP Comparison: m-Tolyl vs. p-Tolyl and Unsubstituted Phenyl Analogs

The target compound exhibits a computed logP of 2.40 . By comparison, the para-methyl analog 1-((4-(p-tolyl)-4-piperidyl)carbonyl)pyrrolidine is predicted to have an identical molecular formula but a subtly different logP (estimated ~2.35–2.45 range based on fragment-based calculation differences for meta vs. para substitution) [1]. The unsubstituted phenyl analog 1-((4-phenyl-4-piperidyl)carbonyl)pyrrolidine has a lower calculated logP (estimated ~1.9–2.1) [1]. These differences, while modest, are sufficient to alter reversed-phase HPLC retention times and, critically, membrane permeability and protein binding in biological assays.

Lipophilicity Chromatographic retention ADME prediction

Validated HPLC Separation Protocol Specific to the m-Tolyl Derivative

A dedicated reverse-phase HPLC method exists for 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. No equivalent published method is available for the p-tolyl or unsubstituted phenyl analogs, meaning that procurement specifications and purity verification protocols for the target compound are uniquely established. The Newcrom R1 stationary phase is designed to separate closely related basic amine-containing compounds, and the method's specificity for the m-tolyl derivative indicates that chromatographic behavior differs sufficiently from para-substituted or unsubstituted analogs to require distinct method development.

Analytical chemistry Quality control Reverse-phase HPLC

Physicochemical Property Differentiation: Boiling Point and Density

The target compound has a calculated boiling point of 444.4°C at 760 mmHg and density of 1.096 g/cm³ . While direct experimental data for close analogs are not available in the public domain, the m-tolyl substitution pattern yields distinct computed physicochemical properties. The meta-methyl group on the phenyl ring influences the compound's vapor pressure and liquid-phase density relative to the ortho- and para-substituted isomers, impacting distillation purification strategies and formulation density calculations. Without experimental data for comparator compounds, the target compound's computed values represent the only quantitative benchmarks available for this specific substitution pattern.

Physicochemical properties Purification Formulation

Structural Uniqueness of the 4-(m-Tolyl)-piperidine-4-(pyrrolidinocarbonyl) Scaffold

The 4-(m-tolyl) substitution on the piperidine ring combined with a pyrrolidine amide at the 4-position creates a scaffold that is structurally distinct from common 4-arylpiperidine derivatives such as haloperidol analogs (which bear a 4-(p-fluoro) or 4-(p-chloro) phenyl group) or 4-anilinopiperidine fentanyl analogs [1]. The combination of a 5-membered pyrrolidine amide (rather than the more common 6-membered piperidine amide or N-alkyl) and a meta-tolyl group (rather than para-substituted or unsubstituted) is underrepresented in published SAR studies, making this compound a potential 'privileged structure' fragment for exploring uncharted chemical space [2]. However, no head-to-head biological activity comparisons between this compound and its analogs have been published.

Medicinal chemistry Scaffold diversity Structure-activity relationships

Critical Data Gap: Absence of Published Biological Activity Comparisons

A comprehensive search of the public literature — including ChEMBL, BindingDB, PubMed, and patent databases — reveals no published quantitative biological activity data (e.g., receptor binding Ki, functional IC₅₀, or in vivo efficacy) for 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine or its closest structural analogs [1]. The ChEMBL entry CHEMBL4746351, which shares the same InChI Key, is associated with CGRP receptor antagonist activity (Ki = 0.046–0.100 nM) [2], but the SMILES string in that record corresponds to a different, more complex molecule (MW 602.2 Da), indicating a database curation error [3]. Consequently, no evidence-based differentiation based on biological potency, selectivity, or ADME properties can be made at this time.

Data transparency Procurement risk Biological characterization

Synthetic Intermediate Status: Differentiation by Supply Chain Availability

The target compound is listed by multiple chemical suppliers as a research intermediate or building block (EINECS 281-109-2) [1]. Its commercial availability as a discrete chemical entity — cataloged with a specific CAS number — distinguishes it from analogs such as 1-((4-(p-tolyl)-4-piperidyl)carbonyl)pyrrolidine (no CAS assigned) or 1-((4-phenyl-4-piperidyl)carbonyl)pyrrolidine (no CAS assigned), which are not widely stocked as off-the-shelf items [2]. This supply chain visibility reduces procurement lead time and ensures batch-to-batch documentation traceability, which is critical for regulated research environments.

Chemical supply Building block Synthetic accessibility

Best-Fit Application Scenarios for 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine (CAS 83863-46-1) Based on Available Evidence


Medicinal Chemistry Fragment Library Expansion with a Structurally Distinct 4-Arylpiperidine Scaffold

Teams building fragment-based drug discovery (FBDD) libraries can deploy this compound as a 'privileged fragment' that combines a 4-(m-tolyl)piperidine core with a pyrrolidine amide — a scaffold underrepresented in public SAR databases [1]. Its logP of 2.40 places it in a favorable lipophilicity range for fragment screening (typically logP 1–3), and its calculated physicochemical properties (BP 444.4°C, density 1.096 g/cm³) provide reliable parameters for automated library handling and storage . The absence of pre-existing biological data means any hits generated will likely occupy novel IP space.

Analytical Method Development and Quality Control Reference Standard

The existence of a published, validated HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase makes this compound immediately suitable as a reference standard for method qualification [1]. Analytical chemistry groups can adopt this protocol directly for purity assessment and stability monitoring, avoiding the 2–4 weeks of method development typically required for novel compounds. The method's specificity for the m-tolyl derivative over potential synthetic impurities (such as unreacted 4-(m-tolyl)piperidine-4-carboxylic acid) provides confidence in batch-to-batch consistency.

Synthetic Intermediate for GPCR-Targeted Compound Series

The 4-arylpiperidine-4-carboxamide motif is recurrent in ligands targeting Class A GPCRs, including opioid, dopamine, and orexin receptors [1]. The pyrrolidine amide in this compound provides a synthetic handle for further diversification (e.g., reduction to the amine, or amide hydrolysis to the carboxylic acid for subsequent coupling). Procurement of the pre-formed m-tolyl-piperidine-pyrrolidine scaffold bypasses 3–5 synthetic steps compared to de novo construction, accelerating SAR exploration timelines. Researchers should verify the absence of biological activity against their target panel before committing to large-scale analog synthesis.

Computational Chemistry and in Silico Screening Campaigns

The compound's well-defined SMILES (C(=O)(C1(CCNCC1)C2=CC(C)=CC=C2)N3CCCC3), InChI Key, and computed properties (logP 2.40, MW 272.39) [1] make it immediately compatible with virtual screening pipelines. Docking and pharmacophore modeling can compare the m-tolyl orientation against known 4-arylpiperidine ligands to predict target engagement before committing to synthesis or purchase. The meta-methyl group provides a specific steric feature that can be used to probe hydrophobic pocket tolerance in target binding sites, with the pyrrolidine carbonyl serving as a hydrogen-bond acceptor anchor.

Quote Request

Request a Quote for 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.